molecular formula C17H15ClN2O5S B3063778 M-17055 Free CAS No. 791024-52-7

M-17055 Free

Cat. No. B3063778
CAS RN: 791024-52-7
M. Wt: 394.8 g/mol
InChI Key: QQCSUWGQBREWRO-XDJHFCHBSA-N
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Description

Alilusem is a quinolinone sulfooxime and inhibitor of Na-K-Cl cotransporters 1 and 2 with diuretic activity.

Scientific Research Applications

Absorption of Electromagnetic Waves

M-17055 Free has been utilized in electromagnetic research. Bérenger (1994) developed a new technique for free-space simulation to solve unbounded electromagnetic problems using the finite-difference time-domain method, incorporating an absorbing layer designed to absorb electromagnetic waves without reflection (Bérenger, 1994).

Wave Energy Conversion

Jama et al. (2015) explored the application of model free control (MFC) to control the oscillation of single body heaving waves energy converters, aiming to maximize electrical energy output. This research indicates the potential of this compound in optimizing energy conversion in marine environments (Jama et al., 2015).

X-Ray Free-Electron Laser

Marinelli et al. (2015) reported on the generation of mJ-level two-color hard X-ray pulses with an X-ray free-electron laser. This new two-color X-ray free-electron laser, offering improved intensity and temporal coherence, can enable a wide range of scientific applications, demonstrating the relevance of this compound in advanced photon science (Marinelli et al., 2015).

Research on Nanocrystals and Viruses

Maia and Hajdu (2016) highlighted the use of X-ray free-electron lasers in structural biology, particularly in studying nanocrystals, single virus particles, and other biological entities. This research underscores the importance of this compound in facilitating advanced biological and material science investigations (Maia & Hajdu, 2016).

Machine Learning and Physical Sciences

Carleo et al. (2019) discussed the intersection of machine learning and physical sciences, encompassing a range of applications including quantum computing and materials physics. This research suggests potential applications of this compound in the realm of computational and theoretical physics (Carleo et al., 2019).

Microbial Fuel Cells

Logan et al. (2006) provided insights into microbial fuel cell (MFC) research, indicating this compound's potential use in environmental and materials engineering for energy production and waste management (Logan et al., 2006).

End-Point Binding Free Energy Calculation

Wang et al. (2019) discussed molecular mechanics Poisson-Boltzmann surface area and molecular mechanics generalized Born surface area methods for binding free energy prediction. This review suggests applications of this compound in drug design and biomolecular studies (Wang et al., 2019).

Gravity Exploration in Space

Ertmer et al. (2009) proposed a satellite mission for testing the Equivalence Principle in the quantum domain using matter wave explorer of gravity. This mission, utilizing free fall of Rubidium and Potassium isotopes in space, indicates this compound's potential for fundamental physics research (Ertmer et al., 2009).

Data Infrastructure for Photon and Neutron Sources

Bicarregui et al. (2015) emphasized the importance of managing, visualizing, and analyzing large data volumes in scientific research at large-scale facilities like synchrotrons and neutron sources, suggesting this compound's application in data-intensive scientific research (Bicarregui et al., 2015).

Network System Modeling

Binkert et al. (2006) developed the M5 simulator for research in TCP/IP networking, demonstrating this compound's use in simulating networked systems and highlighting its potential for computer science and networking research (Binkert et al., 2006).

Free-Energy Calculations in Molecular Dynamics

Hansen and van Gunsteren (2014) reviewed the application of free-energy calculations in molecular dynamics for areas like molecular recognition and protein folding, pointing to this compound's use in computational chemistry and bioinformatics (Hansen & van Gunsteren, 2014).

properties

CAS RN

791024-52-7

Molecular Formula

C17H15ClN2O5S

Molecular Weight

394.8 g/mol

IUPAC Name

[[7-chloro-1-(2-methylbenzoyl)-2,3-dihydroquinolin-4-ylidene]amino] hydrogen sulfate

InChI

InChI=1S/C17H15ClN2O5S/c1-11-4-2-3-5-13(11)17(21)20-9-8-15(19-25-26(22,23)24)14-7-6-12(18)10-16(14)20/h2-7,10H,8-9H2,1H3,(H,22,23,24)

InChI Key

QQCSUWGQBREWRO-XDJHFCHBSA-N

Isomeric SMILES

CC1=CC=CC=C1C(=O)N2CC/C(=N\OS(=O)(=O)O)/C3=C2C=C(C=C3)Cl

SMILES

CC1=CC=CC=C1C(=O)N2CCC(=NOS(=O)(=O)O)C3=C2C=C(C=C3)Cl

Canonical SMILES

CC1=CC=CC=C1C(=O)N2CCC(=NOS(=O)(=O)O)C3=C2C=C(C=C3)Cl

synonyms

7-chloro-2,3-dihydro-1-(2-methylbenzoyl)-4(1H)-quinolinone 4-oxime-O-sulfonic acid
alilusem
alilusem potassium
M 17055
M-17055
M17055

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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